Methyl 4-{[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]sulfamoyl}benzoate
Description
Methyl 4-{[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]sulfamoyl}benzoate is a sulfamoyl-substituted benzoate derivative characterized by a central 4-sulfamoylbenzoate core. The molecule incorporates heterocyclic substituents—furan-3-yl and thiophen-2-yl groups—on a hydroxyethylamine side chain. The compound’s stereochemistry and conformational flexibility, influenced by the hydroxy and heterocyclic moieties, may contribute to its binding affinity and selectivity in biological systems.
Properties
IUPAC Name |
methyl 4-[[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]sulfamoyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO6S2/c1-24-17(20)13-4-6-15(7-5-13)27(22,23)19-12-18(21,14-8-9-25-11-14)16-3-2-10-26-16/h2-11,19,21H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIKFNFXYWQMEPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC(C2=COC=C2)(C3=CC=CS3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-{[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]sulfamoyl}benzoate typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, such as furan and thiophene derivatives, followed by their coupling with benzoate moieties under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps would include the purification of intermediates, precise control of reaction parameters, and the use of advanced analytical techniques to monitor the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]sulfamoyl}benzoate can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions to form corresponding oxides.
Reduction: The compound can be reduced to modify its functional groups, potentially altering its reactivity and properties.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan and thiophene oxides, while substitution reactions can produce a wide range of derivatives with different functional groups attached to the aromatic rings.
Scientific Research Applications
Methyl 4-{[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]sulfamoyl}benzoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a drug candidate, particularly in areas such as anti-inflammatory and anticancer therapies.
Industry: The compound’s properties make it useful in the development of advanced materials, including polymers and electronic devices.
Mechanism of Action
The mechanism by which Methyl 4-{[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]sulfamoyl}benzoate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to desired therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound shares structural similarities with other sulfamoylbenzoate derivatives, sulfonylureas, and heterocyclic-substituted esters. Below is a comparative analysis based on available
Key Research Findings
Biological Activity :
- The target compound’s sulfamoyl group and heterocyclic substituents (furan/thiophene) contrast with the indole and hydroxyethoxy groups in compound 87 . While both target phospholipase A2α, the bulkier indole substituents in 87 likely enhance binding to hydrophobic enzyme pockets, whereas the target’s smaller heterocycles may improve solubility or metabolic stability.
- Metsulfuron-methyl highlights the importance of the sulfonylurea-triazine motif for herbicidal activity, a feature absent in the target compound. This suggests divergent applications (enzyme inhibition vs. herbicide action).
Structural Dynamics :
- NMR studies on related amide intermediates (e.g., compound 11 in ) reveal conformational flexibility at 298 K . By analogy, the target compound’s hydroxyethylamine side chain may exhibit similar dynamic behavior, impacting its interaction with biological targets.
Computational Insights :
- Density-functional theory (DFT) methods, such as those derived from the Colle-Salvetti correlation-energy formula , could model the electronic effects of the target’s heterocycles. For example, thiophene’s electron-rich π-system may enhance charge-transfer interactions compared to pyridine in compound 4a .
Biological Activity
Methyl 4-{[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]sulfamoyl}benzoate is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, including anticancer properties, antimicrobial effects, and other therapeutic potentials based on recent studies.
Chemical Structure and Properties
The compound has the following chemical formula:
- Molecular Formula : C₁₈H₁₇N₁O₄S
- Molecular Weight : 343.4 g/mol
- CAS Number : 2034634-03-0
Biological Activity Overview
The biological activity of the compound has been investigated in various studies, revealing multiple potential applications:
Anticancer Activity
Recent studies have highlighted the anticancer properties of this compound. Key findings include:
- Cell Proliferation Inhibition : The compound demonstrated significant inhibitory effects on the proliferation of various cancer cell lines, including:
- Mechanism of Action : Molecular docking studies suggest that the compound interacts with specific protein targets involved in cancer cell signaling pathways, enhancing its potential as an anticancer agent.
Antimicrobial Activity
The compound also exhibits antimicrobial properties, making it a candidate for development as an antibacterial agent. Studies report:
- Inhibition of Bacterial Growth : Effective against both gram-positive and gram-negative bacteria, with minimum inhibitory concentrations (MICs) varying based on bacterial strain.
Other Therapeutic Potentials
Beyond its anticancer and antimicrobial activities, preliminary research indicates:
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially useful in treating inflammatory diseases.
Summary of Research Findings
| Property | Value/Observation |
|---|---|
| Molecular Formula | C₁₈H₁₇N₁O₄S |
| Anticancer Activity (IC₅₀) | MCF-7: 5.85 µM; A549: comparable values |
| Antimicrobial Activity | Effective against various bacterial strains |
| Potential Applications | Anticancer, antimicrobial, anti-inflammatory |
Case Studies
- Study on Anticancer Efficacy : A study published in MDPI evaluated the compound's efficacy against several human cancer cell lines. The results indicated a significant reduction in cell viability at low concentrations, suggesting its potential as an effective chemotherapeutic agent .
- Antimicrobial Assessment : In another investigation focusing on antimicrobial properties, the compound was tested against common pathogens, demonstrating considerable effectiveness with MIC values lower than those of standard antibiotics .
Q & A
Q. Table 1: Synthetic Route Comparison
| Method | Reactants | Solvent | Base | Yield (%) | Reference |
|---|---|---|---|---|---|
| Route A | Methyl 4-(chlorosulfonyl)benzoate + Ethanolamine derivative | THF | NaH | 65–72 | |
| Route B | Direct sulfamoylation with ClSO₂-substituted benzoate | DCM | TEA | 58–63 |
Advanced Question: How can density-functional theory (DFT) be applied to predict the electronic properties of this compound, and what functional is optimal for modeling its sulfamoyl group?
Methodological Answer:
DFT studies using hybrid functionals (e.g., B3LYP) are recommended for modeling the sulfamoyl (-SO₂NH-) moiety due to its sensitivity to exact exchange contributions . The Becke three-parameter functional (B3) combined with Lee-Yang-Parr (LYP) correlation provides accurate thermochemical data (average deviation <3 kcal/mol for similar sulfonamides) . Key steps:
Geometry Optimization: Use a 6-31G(d,p) basis set to refine bond lengths and angles.
Electrostatic Potential Mapping: Identify nucleophilic/electrophilic sites on the furan and thiophene rings.
Charge Transfer Analysis: Compare HOMO-LUMO gaps to assess reactivity trends (e.g., sulfamoyl group as an electron-withdrawing moiety).
Note: Gradient-corrected functionals (e.g., PBE) may underestimate sulfonamide stabilization energies by ~5–8% compared to hybrid methods .
Basic Question: What spectroscopic techniques are most effective for characterizing this compound, and what diagnostic peaks should be prioritized?
Methodological Answer:
- NMR Spectroscopy:
- Mass Spectrometry (MS): High-resolution ESI-MS should confirm the molecular ion [M+H]⁺ at m/z corresponding to C₁₈H₁₈N₂O₆S₂ (exact mass calculated: 422.06) .
Critical Data Cross-Validation: Compare experimental NMR shifts with DFT-predicted values to resolve ambiguities (e.g., overlapping thiophene/furan signals) .
Advanced Question: How can crystallographic data resolve contradictions in proposed stereochemical configurations?
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) using SHELX or WinGX software is essential for resolving stereochemical uncertainties, particularly around the chiral hydroxy-bearing carbon . Steps include:
Data Collection: Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion artifacts.
Structure Refinement: Apply anisotropic displacement parameters for non-hydrogen atoms.
Validation: Check Flack parameter to confirm absolute configuration (target: |Flack| < 0.1) .
Example: A related sulfamoylbenzoate derivative (C₃₂H₂₉ClN₂O₄S) showed a C–O–C bond angle of 112.5° in the crystal lattice, resolving prior ambiguity about ester group conformation .
Advanced Question: What strategies mitigate low yields in sulfamoylation reactions, and how can competing pathways be suppressed?
Methodological Answer:
Low yields often arise from:
- Competing Hydrolysis: Use excess sulfonyl chloride (1.5–2.0 equiv) and strictly anhydrous conditions .
- Steric Hindrance: Introduce bulky protecting groups (e.g., tert-butyl) on the ethanolamine moiety to pre-organize the nucleophile .
- Catalysis: Add catalytic DMAP (4-dimethylaminopyridine) to accelerate sulfonamide bond formation .
Q. Table 2: Yield Optimization Strategies
| Issue | Solution | Yield Improvement (%) |
|---|---|---|
| Hydrolysis | Dry molecular sieves in THF | +15–20 |
| Steric effects | tert-Butyl carbamate protection | +25–30 |
Basic Question: How does the furan-thiophene moiety influence the compound’s solubility and stability under acidic conditions?
Methodological Answer:
- Solubility: The hydrophobic furan-thiophene group reduces aqueous solubility (<0.1 mg/mL in pH 7.4 buffer) but enhances lipid membrane permeability (logP ~3.2 predicted via DFT) .
- Acidic Stability: Protonation of the sulfamoyl nitrogen at pH <4 leads to gradual decomposition (t₁/₂ ~12 hr at pH 2). Stabilize via lyophilization or formulation in neutral buffers .
Advanced Question: What in silico tools predict metabolic pathways for this compound, and which enzymes are likely involved?
Methodological Answer:
Use Schrödinger’s MetaSite or SwissADME to predict phase I/II metabolism:
- Phase I: CYP3A4-mediated oxidation of the thiophene ring (high priority due to sulfur’s electron-rich nature) .
- Phase II: Glucuronidation of the hydroxy group, predicted by >80% probability in UDP-glucuronosyltransferase (UGT) models .
Validation: Compare with experimental microsomal stability data (e.g., rat liver microsomes) to refine predictions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
